An In-Depth Technical Guide to 1,3-Thiazole-4-carbonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 1,3-Thiazole-4-carbonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unsung Hero of Medicinal Chemistry Scaffolding
In the vast armamentarium of synthetic chemistry, certain reagents, while not household names, are the silent workhorses that enable the construction of complex and life-saving molecules. 1,3-Thiazole-4-carbonyl chloride is one such entity. As a bifunctional molecule, it elegantly combines the privileged thiazole scaffold—a common feature in numerous pharmaceuticals—with a highly reactive acyl chloride. This unique combination makes it an invaluable building block for medicinal chemists seeking to introduce the thiazole moiety into new drug candidates. This guide aims to provide a comprehensive technical overview of 1,3-thiazole-4-carbonyl chloride, from its fundamental chemical properties and synthesis to its practical applications in the synthesis of bioactive compounds, thereby empowering researchers to leverage its full potential in the pursuit of novel therapeutics.
Section 1: Core Chemical and Physical Properties
1,3-Thiazole-4-carbonyl chloride is a reactive chemical intermediate, and as such, its properties are of paramount importance for its handling, storage, and use in synthesis. While extensive experimental data for the isolated compound is not always readily available in the public domain due to its reactive nature, we can compile its known characteristics and draw comparisons with closely related structures.
Table 1: Physicochemical Properties of 1,3-Thiazole-4-carbonyl Chloride
| Property | Value | Source/Comment |
| CAS Number | 3745-79-7 | [1] |
| Molecular Formula | C₄H₂ClNOS | [1] |
| Molecular Weight | 147.58 g/mol | [1] |
| Appearance | Expected to be a solid or liquid | Based on analogous acyl chlorides. |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | General reactivity of acyl chlorides. |
| Stability | Moisture-sensitive. Decomposes in the presence of water. | General reactivity of acyl chlorides.[2] |
Spectroscopic Signature: The Fingerprint of a Molecule
Definitive characterization of 1,3-thiazole-4-carbonyl chloride is crucial for confirming its identity and purity after synthesis. While a dedicated public spectral database for this specific compound is sparse, we can predict its expected spectroscopic features based on the known spectra of the 1,3-thiazole core and the influence of the carbonyl chloride group.
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons on the thiazole ring. The proton at the C5 position will likely be a singlet, and the proton at the C2 position will also be a singlet, both shifted downfield due to the electron-withdrawing nature of the carbonyl chloride and the heteroatoms in the ring. For reference, the protons on the parent 1,3-thiazole appear at approximately 8.9 ppm (H2) and 7.5 ppm (H5 and H4). The C4-proton is absent in the target molecule.[3]
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the three carbons of the thiazole ring and the carbonyl carbon. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 160-170 ppm. The carbons of the thiazole ring will also exhibit distinct shifts, with the C4 carbon (attached to the carbonyl chloride) being significantly deshielded. For comparison, the carbons in 1,3-thiazole-4-carbonitrile appear at δ 157.4, 133.6, and 125.9 ppm.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the C=O stretch of an acyl chloride, typically found in the region of 1750-1815 cm⁻¹. Additional bands corresponding to the C=N and C-S stretching vibrations of the thiazole ring will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (147.58 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak) and one sulfur atom.
Section 2: Synthesis and Handling
The most common and practical laboratory synthesis of 1,3-thiazole-4-carbonyl chloride involves the chlorination of its corresponding carboxylic acid, 1,3-thiazole-4-carboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
The "Why": Causality in Reagent Selection
The choice of thionyl chloride is a classic example of strategic reagent selection in organic synthesis. Here's the rationale:
-
High Reactivity: Thionyl chloride readily converts carboxylic acids to acyl chlorides under relatively mild conditions.
-
Irreversible Reaction: The byproducts, sulfur dioxide and hydrogen chloride, are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.
-
Clean Workup: The volatility of the byproducts and any excess reagent simplifies the isolation of the desired acyl chloride, which can often be purified by distillation or by simply removing the volatiles under vacuum.
The mechanism of this reaction involves the initial formation of a chlorosulfite intermediate, which is a much better leaving group than the hydroxyl group of the carboxylic acid. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of SO₂ and HCl.[4][5]
CarboxylicAcid [label="1,3-Thiazole-4-carboxylic acid"]; ThionylChloride [label="SOCl₂"]; Intermediate [label="Chlorosulfite Intermediate", fillcolor="#FBBC05"]; AcylChloride [label="1,3-Thiazole-4-carbonyl chloride", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="SO₂ + HCl (gases)"];
CarboxylicAcid -> Intermediate [label="+ SOCl₂"]; Intermediate -> AcylChloride [label="+ Cl⁻"]; Intermediate -> Byproducts [label="elimination"];
caption [label="Mechanism of Acyl Chloride Formation", shape=plaintext, fontsize=12]; }
Caption: Mechanism of Acyl Chloride Formation.Detailed Experimental Protocol: Synthesis of 1,3-Thiazole-4-carbonyl Chloride
This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[6][7]
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Materials:
-
1,3-Thiazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reaction: To the flask, add 1,3-thiazole-4-carboxylic acid (1 equivalent). Add anhydrous toluene or DCM as a solvent (approximately 5-10 mL per gram of carboxylic acid).
-
Reagent Addition: Slowly add thionyl chloride (2-3 equivalents) to the stirred suspension at room temperature. The addition should be done carefully as the reaction can be exothermic and will evolve HCl gas.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution. The progress of the reaction can be monitored by the disappearance of the solid starting material.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive vapors.
-
The crude 1,3-thiazole-4-carbonyl chloride can be purified by vacuum distillation if it is a liquid, or used directly in the next step if its purity is deemed sufficient.
-
Characterization: The identity and purity of the synthesized 1,3-thiazole-4-carbonyl chloride should be confirmed using the spectroscopic methods outlined in Section 1.1.
Section 3: Reactivity and Synthetic Utility
The synthetic utility of 1,3-thiazole-4-carbonyl chloride stems from the high electrophilicity of its carbonyl carbon, making it an excellent acylating agent. Its primary reactions involve nucleophilic acyl substitution with a wide range of nucleophiles, most notably amines and alcohols, to form amides and esters, respectively.
Amide Bond Formation: The Gateway to Bioactive Molecules
The reaction of 1,3-thiazole-4-carbonyl chloride with primary or secondary amines is a robust and efficient method for the synthesis of 1,3-thiazole-4-carboxamides. This reaction is fundamental to the incorporation of the thiazole moiety into peptide-like structures and other nitrogen-containing bioactive molecules.
The "Why": The Role of a Base
The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[8][9] This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is typically added to neutralize the HCl as it is formed. Common choices for the base include:
-
Tertiary Amines: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used as they are non-nucleophilic and act solely as acid scavengers.
-
Pyridine: Pyridine can also be used as a base and solvent.
-
Excess Amine: If the amine starting material is inexpensive and readily available, a twofold excess can be used, where one equivalent acts as the nucleophile and the second equivalent acts as the base.
AcylChloride [label="1,3-Thiazole-4-carbonyl chloride"]; Amine [label="Primary or Secondary Amine (R-NH₂ or R₂NH)"]; Base [label="Base (e.g., Et₃N)"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05"]; Amide [label="1,3-Thiazole-4-carboxamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="[Base-H]⁺Cl⁻"];
AcylChloride -> Tetrahedral_Intermediate [label="+ Amine"]; Tetrahedral_Intermediate -> Amide [label="- Cl⁻"]; Amine -> Byproduct [label="+ HCl (from reaction)"]; Base -> Byproduct [label="+ HCl (from reaction)"];
caption [label="Amide Formation Mechanism", shape=plaintext, fontsize=12]; }
Caption: Amide Formation Mechanism.Detailed Experimental Protocol: Synthesis of a 1,3-Thiazole-4-carboxamide
This protocol provides a general procedure for the coupling of 1,3-thiazole-4-carbonyl chloride with an amine.
Safety Precaution: Handle 1,3-thiazole-4-carbonyl chloride and amines in a well-ventilated fume hood. Wear appropriate PPE.
Materials:
-
1,3-Thiazole-4-carbonyl chloride
-
A primary or secondary amine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 1,3-thiazole-4-carbonyl chloride (1 equivalent) in anhydrous DCM to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amide can be purified by recrystallization or silica gel column chromatography to afford the pure product.
Characterization: Confirm the structure of the purified amide using NMR, IR, and mass spectrometry.
Ester Formation: Expanding the Synthetic Toolbox
In a similar fashion to amide formation, 1,3-thiazole-4-carbonyl chloride reacts with alcohols to produce 1,3-thiazole-4-carboxylates (esters). This reaction is also typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[2]
Detailed Experimental Protocol: Synthesis of a 1,3-Thiazole-4-carboxylate
This protocol outlines a general procedure for the esterification of 1,3-thiazole-4-carbonyl chloride.
Safety Precaution: Handle 1,3-thiazole-4-carbonyl chloride and pyridine in a well-ventilated fume hood. Wear appropriate PPE.
Materials:
-
1,3-Thiazole-4-carbonyl chloride
-
An alcohol (primary or secondary)
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Setup: In a dry round-bottom flask, dissolve the alcohol (1 equivalent) and pyridine (1.1-1.5 equivalents) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of 1,3-thiazole-4-carbonyl chloride (1 equivalent) in anhydrous DCM.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring its progress by TLC.
-
Workup:
-
Dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M aqueous HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude ester by silica gel column chromatography or distillation to obtain the final product.
Characterization: Characterize the purified ester by NMR, IR, and mass spectrometry.
Section 4: Applications in Drug Discovery and Development
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications. 1,3-Thiazole-4-carbonyl chloride, as a key intermediate, provides a direct route to introduce this important pharmacophore into drug candidates.
Case Study: Dasatinib - A Tyrosine Kinase Inhibitor
Dasatinib (marketed as Sprycel) is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[10] The chemical structure of Dasatinib features a central N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide core. The synthesis of a key intermediate for Dasatinib, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine.[11] The precursor, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, can be synthesized from a derivative of 1,3-thiazole-4-carboxylic acid, highlighting the importance of the chemistry discussed in this guide.[10][12]
Thiazole_Amide [label="2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide"]; Pyrimidine [label="4,6-Dichloro-2-methylpyrimidine"]; Dasatinib_Intermediate [label="N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Thiazole_Amide -> Dasatinib_Intermediate; Pyrimidine -> Dasatinib_Intermediate;
caption [label="Synthesis of a Key Dasatinib Intermediate", shape=plaintext, fontsize=12]; }
Caption: Synthesis of a Key Dasatinib Intermediate.Case Study: Ritonavir - An HIV Protease Inhibitor
Ritonavir is an antiretroviral drug from the protease inhibitor class used to treat HIV infection. The complex structure of Ritonavir contains a thiazole moiety, which was introduced to improve its pharmacokinetic profile. While the exact synthetic route may vary, the construction of the thiazole-containing fragment often involves chemistry derived from thiazole carboxylic acids, demonstrating the broader applicability of this class of reagents in the synthesis of complex pharmaceuticals.
Section 5: Safety, Handling, and Storage
As a reactive acyl chloride, 1,3-thiazole-4-carbonyl chloride must be handled with care.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.
-
In case of exposure:
-
Skin contact: Immediately wash with plenty of soap and water.
-
Eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion: A Versatile Tool for a Healthier Future
1,3-Thiazole-4-carbonyl chloride, though a simple molecule, represents a powerful tool in the hands of medicinal chemists. Its ability to readily introduce the biologically significant thiazole scaffold into a wide range of molecules through robust and well-understood reactions makes it a valuable asset in the drug discovery and development pipeline. By understanding its chemical properties, mastering its synthesis and handling, and appreciating its reactivity, researchers can continue to unlock its potential in creating the next generation of innovative medicines.
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